2-Methyl-1-(4-phenylthiazol-2-YL)propan-2-amine
Description
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
2-methyl-1-(4-phenyl-1,3-thiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-13(2,14)8-12-15-11(9-16-12)10-6-4-3-5-7-10/h3-7,9H,8,14H2,1-2H3 |
InChI Key |
OYJBNDISJFDZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC(=CS1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-phenylthiazole-2-carbaldehyde with 2-methylpropan-2-amine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Condensation Reactions
The thiazole ring’s electron-deficient nature facilitates condensation with nucleophiles. For example:
-
Microwave-assisted pyrimidine formation : Reacting with phenylguanidines under microwave irradiation (140°C, 45 min) yields substituted pyrimidines. This method improves reaction efficiency compared to conventional heating .
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylguanidine 11 | Microwave, DMF–DMA, 140°C | Pyrimidine 12a–12u | 5–98 |
Functionalization of the Amine Group
The secondary amine undergoes alkylation and acylation:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of LDA (lithium diisopropylamide) introduces alkyl groups to the amine .
-
Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) forms corresponding amides .
Electrophilic Substitution on the Thiazole Ring
The C5 position of the thiazole is activated for electrophilic substitution:
-
Bromination : Using bromine in the presence of PTSA (p-toluenesulfonic acid) introduces a bromine atom at C5 .
-
Friedel–Crafts Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to install ketone groups at C4 .
Oxidation and Reduction
-
Oxidation : The amine group can be oxidized to a nitroso derivative using mild oxidizing agents like MnO₂ .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this is less common due to ring stability.
Enaminone Formation
Reaction with N,N-dimethylformamide–dimethylacetal (DMF–DMA) converts the acetylated thiazole derivative into enaminones, key intermediates for further cyclization .
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| Acetylthiazole 5 | DMF–DMA | Enaminone 4 (R′=CN) | Pyrimidine synthesis |
Cyanide Substitution
Brominated intermediates (e.g., 13 ) react with sodium cyanide to introduce cyano groups, though this method is limited by sodium cyanide’s toxicity .
Biological Activity Correlations
Modifications at the C4 position of the thiazole significantly impact biological activity:
| Substituent (R′) | CDK9 Inhibition Kᵢ (nM) | Cytotoxicity GI₅₀ (μM) |
|---|---|---|
| CN | 6 | 0.04 |
| F | 4 | <0.01 |
| Cl | 11 | 0.03 |
Electron-withdrawing groups (e.g., CN, F) enhance kinase inhibition and reduce cytotoxicity compared to alkyl groups .
Scientific Research Applications
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. For example, compounds containing thiazole rings have been shown to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antibacterial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
4-Phenylthiazol-2-amine Derivatives
- 4-(4-Methoxyphenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2a): Molecular Weight: 282.08 g/mol. Substituents: Methoxy group at the para position of the phenyl ring; propargyl groups on the amine. Key Data: Melting point 196°C; distinct NMR shifts (δ 3.82 for -OCH₃) .
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) :
- Molecular Weight : 286.03 g/mol.
- Substituents : Chlorine atom at the para position.
- Key Data : Melting point 180°C; NMR signals (δ 7.64 for aromatic protons) .
- Comparison : The electron-withdrawing chlorine atom may reduce electron density on the thiazole nitrogen, altering binding affinity in biological systems.
Heterocycle-Fused Derivatives
- N-(4-Phenylthiazol-2-yl)benzofuran-2-carboxamide (3): Structure: Thiazole linked to benzofuran via a carboxamide bridge. Synthesis: Reacted with salicylaldehyde and K₂CO₃ .
Electronic and Structural Properties
Electron Density and Dipole Moments
- Thiazole amines generally exhibit higher electron density on the nitrogen atom (~20% increase) compared to methylthiazoles, enhancing their electron-donating capacity .
- Dipole Moments: 4-Phenyl-2-N-phenylthiazole-2-amine: Dipole moment components (µx, µy, µz) and dihedral angles vary with substituents, influencing molecular orientation in binding pockets .
Molecular Weight and Lipophilicity
- 2-Methyl-1-(4-methylthiazol-5-yl)propan-2-amine : Molecular weight 170.28 g/mol .
- Target Compound : Substitution of methyl with phenyl increases molecular weight (~206–282 g/mol), likely elevating logP values and membrane permeability.
Antimicrobial and Anti-inflammatory Effects
- N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine : Shows moderate antifungal activity against Candida albicans due to the bulky diphenylmethyl group enhancing hydrophobic interactions .
- Triazolyl Derivatives (4a–o) : Exhibit anti-inflammatory activity via COX-2 inhibition, with IC₅₀ values correlating with triazolyl substituent bulk .
Antiviral Potential
- Thiazolidin-4-one Derivatives (5, 6): Demonstrated inhibitory activity against SARS-CoV-2 Mpro, with IC₅₀ values <10 µM. The thiazolidinone ring likely chelates catalytic cysteine residues .
Data Tables
Table 1: Structural and Electronic Comparison
*Estimated based on substituent contributions.
Biological Activity
2-Methyl-1-(4-phenylthiazol-2-YL)propan-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Properties
The chemical structure of this compound is characterized by a thiazole ring, which is known for its diverse biological properties. The presence of the thiazole moiety contributes to the compound's interaction with biological targets, influencing its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole derivatives exhibit notable anticancer properties:
- Cell Line Studies : In vitro tests have shown that thiazole-based compounds can inhibit cancer cell proliferation. For instance, derivatives with specific substitutions on the thiazole ring demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and WM266.4 (melanoma) cell lines, with IC50 values as low as 0.16 μM .
- Mechanisms of Action : The anticancer activity is often linked to the inhibition of specific oncogenic pathways. For example, certain thiazole derivatives have been identified as potent inhibitors of BRAF V600E, a mutation commonly associated with melanoma, suggesting that this compound may similarly interact with these pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Broad-Spectrum Activity : Thiazole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound exhibited significant antibacterial activity in vitro, indicating their potential as new antimicrobial agents .
- Fungal Inhibition : In addition to bacterial activity, certain thiazole derivatives have demonstrated antifungal properties against drug-resistant Candida species. These findings suggest that modifications in the thiazole structure can enhance antifungal potency, making it a promising scaffold for developing new antifungal therapies .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
Studies indicate that the introduction of electron-withdrawing groups at the para position of the phenyl ring significantly enhances both anticancer and antimicrobial activities. This modification appears to improve binding affinity to biological targets.
Case Studies
Several case studies illustrate the potential therapeutic applications of thiazole derivatives:
- Case Study on Anticancer Effects : A study involving a series of thiazole derivatives showed that specific modifications led to pronounced inhibitory effects on tumor growth in animal models. The compounds were assessed for their ability to induce apoptosis in cancer cells, highlighting their therapeutic promise .
- Antimicrobial Efficacy : Research has documented the effectiveness of thiazole-containing compounds against resistant bacterial strains. For instance, a derivative was found to outperform traditional antibiotics in inhibiting MRSA growth, suggesting its potential as a novel treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
